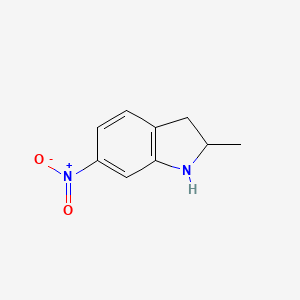

2-Methyl-6-nitroindoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-4-7-2-3-8(11(12)13)5-9(7)10-6/h2-3,5-6,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJIGLMVDDKFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566955 | |

| Record name | 2-Methyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51134-82-8 | |

| Record name | 2-Methyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 6 Nitroindoline and Its Derivatives

Historical Context of Nitroindoline (B8506331) Synthesis

The development of synthetic pathways to nitroindolines is deeply rooted in the broader history of aromatic chemistry, particularly the synthesis of nitro-substituted anilines and indoles. These early methods provided the foundational knowledge for the more complex and regioselective syntheses developed later.

The synthesis of nitroindoles, key precursors and structural relatives of nitroindolines, has historically been approached through several classical methods. The Fischer indole (B1671886) synthesis, for example, has been utilized to produce nitroindoles by reacting nitrophenylhydrazones with carbonyl compounds. Specifically, ethyl 5-nitroindole-2-carboxylate can be obtained from the 4-nitrophenylhydrazone of ethyl pyruvate, while the corresponding 6-nitro isomer is formed in lower yields from the 3-nitrophenylhydrazone of ethyl pyruvate. thieme-connect.com

Another significant approach involves the construction of the indole ring from substituted nitroanilines. Base-promoted condensation of m-nitroanilines with nitriles or enolizable ketones provides a direct route to 4- and/or 6-nitroindoles. researchgate.netclockss.org This process is thought to involve the nucleophilic substitution of a hydrogen atom on the nitroaromatic ring by a carbanion, followed by an intramolecular cyclization to form the indole structure. researchgate.netclockss.org The synthesis of the precursor, p-nitroaniline, is itself a fundamental multi-step process in organic chemistry, often starting from the nitration of acetanilide. magritek.com

A primary challenge in the synthesis of specific nitroindoline isomers has always been controlling the regioselectivity of the nitration reaction. rsc.orgnih.govnih.gov The position of electrophilic attack on the indoline (B122111) ring is heavily influenced by the nature of the substituent on the nitrogen atom. thieme-connect.comthieme-connect.com

Research has shown that the directing effect of the nitrogen substituent is a critical factor:

Protonated Indoline: When indoline is protonated in a strong acid like concentrated sulfuric acid, the ammonium (B1175870) group acts as a meta-director. This leads to the selective formation of the 6-nitro derivative. thieme-connect.comthieme-connect.com

N-Acetylindoline: In contrast, the N-acetyl group is an ortho-, para-director. Nitration of 1-acetylindoline (B31821) yields 1-acetyl-5-nitroindoline (B1328934) as the major product. thieme-connect.comthieme-connect.com

This dichotomy in directing effects means that the synthesis of a specific isomer, such as a 6-nitroindoline (B33760), requires careful selection of the starting material and reaction conditions to avoid the formation of a difficult-to-separate mixture of 5-nitro and 6-nitro isomers. thieme-connect.com The foundational work in this area involved introducing nitro groups into indoline structures through these controlled nitration processes, with the choice of nitrating agents and conditions being paramount for achieving positional selectivity.

Early Approaches to Related Nitroanilines and Nitroindoles

Contemporary Synthetic Strategies for 2-Methyl-6-nitroindoline

Modern synthetic efforts have built upon this historical understanding to devise more efficient and selective routes. The indoline-indole approach, which involves the nitration of an indoline precursor followed by dehydrogenation, is a prominent strategy. thieme-connect.com

This contemporary method leverages the predictable regioselectivity of indoline nitration to build the desired nitro-substituted core, which is then converted to the corresponding indole derivative through an aromatization step.

A convenient and effective synthesis for producing a 6-nitroindole (B147325) scaffold starts with commercially available indoline-2-carboxylic acid. thieme-connect.comthieme-connect.com The process involves a two-step sequence: regioselective nitration followed by esterification.

First, indoline-2-carboxylic acid is dissolved in concentrated sulfuric acid and cooled. The low temperature and acidic conditions ensure the indoline nitrogen is protonated. Slow addition of concentrated nitric acid leads to the preferential formation of 6-nitroindoline-2-carboxylic acid. thieme-connect.comthieme-connect.com The 6-nitro isomer is the predominant product and can be isolated in good yield by adjusting the pH of the aqueous phase and extracting with ethyl acetate. thieme-connect.comthieme-connect.com

The resulting 6-nitroindoline-2-carboxylic acid is then esterified to its methyl ester. This is typically achieved by refluxing the acid in methanol (B129727) with a catalytic amount of p-toluenesulfonic acid, affording methyl 6-nitroindoline-2-carboxylate in high yield. thieme-connect.com

Table 1: Synthesis of Methyl 6-nitroindoline-2-carboxylate

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1. Nitration | Indoline-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | 6-Nitroindoline-2-carboxylic acid | 72% | thieme-connect.com, thieme-connect.com |

| 2. Esterification | 6-Nitroindoline-2-carboxylic acid | MeOH, p-toluenesulfonic acid | Methyl 6-nitroindoline-2-carboxylate | 90% | thieme-connect.com |

The final step in this synthetic sequence is the dehydrogenation (aromatization) of the nitroindoline ring to form the corresponding nitroindole. This oxidation is a crucial transformation, and several reagents have been effectively employed for this purpose. nih.gov

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and widely used oxidant for the dehydrogenation of indolines. nih.gov In the synthesis of methyl 6-nitroindole-2-carboxylate, the indoline precursor is refluxed with DDQ in a solvent mixture such as ethyl acetate-benzene. This method provides the target indole in excellent yield under relatively mild conditions. thieme-connect.comthieme-connect.com

Manganese dioxide (MnO₂) is another common and effective reagent for the aromatization of indolines. researchgate.netjst.go.jp The dehydrogenation is typically carried out by heating the indoline with activated MnO₂ in a non-polar solvent like benzene (B151609) or toluene, often with the removal of water. researchgate.netjst.go.jp While first described for the parent indoline, this method is generally applicable for the synthesis of various indole derivatives. researchgate.net

Table 2: Comparison of Common Dehydrogenation Reagents for Indolines

| Reagent | Typical Conditions | Advantages | Common Use | Reference(s) |

| DDQ | Reflux in EtOAc-Benzene | High efficiency, mild conditions | Synthesis of pharmaceutical intermediates | nih.gov, thieme-connect.com, thieme-connect.com |

| MnO₂ | Reflux in Benzene or Toluene | Readily available, effective | General indole synthesis | researchgate.net, jst.go.jp, rsc.org |

Synthesis from Indoline-2-carboxylic Acid and its Methyl Ester[2],[3],

Synthesis via Functional Group Interconversions

Functional group interconversion (FGI) is a critical strategy in organic synthesis that involves converting one functional group into another. lkouniv.ac.in This approach is particularly useful for synthesizing complex molecules like this compound from more readily available starting materials. Key FGI reactions in this context include nitration and the reduction of nitro groups.

Nitration of Substituted Indolines (e.g., Methyl 1-acetylindoline-2-carboxylate)

Nitration is a fundamental process for introducing a nitro (-NO2) group onto an aromatic ring. In the synthesis of 6-nitroindoline derivatives, the nitration of a substituted indoline precursor is a common step. The position of nitration is directed by the existing substituents on the indoline ring.

Conversely, nitration of the protonated form of indoline, such as indoline-2-carboxylic acid, selectively yields the 6-nitro derivative due to the meta-directing effect of the protonated nitrogen. thieme-connect.com Treatment of indoline-2-carboxylic acid with a mixture of concentrated nitric acid and sulfuric acid leads to a mixture of 5- and 6-nitroindoline-2-carboxylic acids, with the 6-nitro isomer being the predominant product. thieme-connect.com Pure 6-nitroindoline-2-carboxylic acid can be isolated in 72% yield through careful pH-controlled extraction. thieme-connect.com

| Starting Material | Reagents | Major Product | Reference |

| Methyl 1-acetylindoline-2-carboxylate | 1. Nitrating agent 2. MnO2, Toluene | Methyl 5-nitroindole-2-carboxylate | researchgate.netthieme-connect.com |

| Indoline-2-carboxylic acid | HNO3, H2SO4 | 6-Nitroindoline-2-carboxylic acid | thieme-connect.com |

Reduction of Nitro Groups to Amine Functionalities

The reduction of a nitro group to a primary amine is a crucial transformation in the synthesis of many biologically active compounds. This reaction is often a key step in the synthesis of various indoline and indole derivatives. smolecule.com The amino group can then be further modified.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a widely used method, often employing catalysts like palladium on carbon (Pd/C). google.com For example, 1-(3,3-Dimethyl-6-nitroindoline-1-yl)ethanone can be hydrogenated using 5% Pd/C in THF at 60°C under hydrogen pressure to yield the corresponding 6-amino derivative. google.com Other reducing systems include iron in an acidic medium. researchgate.net The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. unimi.it

| Starting Material | Reducing Agent/Conditions | Product | Reference |

| 1-(3,3-Dimethyl-6-nitroindoline-1-yl)ethanone | 5% Pd/C, H2, THF, 60°C | 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone | google.com |

| 5-Nitroindole (B16589) derivatives | Iron, acidic medium | 5-Aminoindole derivatives | researchgate.net |

| General Nitroarenes | Catalytic Hydrogenation | Anilines | unimi.it |

Chiral Synthesis of 6-Nitroindoline-2-carboxylic Acid (e.g., from L-phenylalanine)

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. (S)-6-Nitroindoline-2-carboxylic acid is a valuable chiral building block for various biologically active molecules. thieme-connect.com A facile route to this compound utilizes the readily available chiral pool compound, L-phenylalanine. thieme-connect.comresearchgate.net

This synthesis involves a multi-step process:

Nitration of L-phenylalanine : L-phenylalanine is first nitrated to introduce nitro groups onto the phenyl ring. Using urea (B33335) nitrate (B79036) (UN)/H2SO4 as the nitrating reagent can produce 2,4-dinitro-L-phenylalanine. researchgate.net Another approach involves nitration with HNO3 in H2SO4. thieme-connect.com

Bromination : The subsequent step is the bromination of the nitrated phenylalanine derivative. thieme-connect.comthieme-connect.com

Intramolecular Cyclization : The final step is an intramolecular cyclization to form the indoline ring. This cyclization is typically base-mediated, with reagents like potassium carbonate. thieme-connect.comthieme-connect.com

| Step | Reagents/Conditions | Intermediate/Product | Yield | Reference |

| Nitration of L-phenylalanine | Urea nitrate (UN)/H2SO4 | 2,4-Dinitro-L-phenylalanine | 75.7% (one-pot) | researchgate.net |

| Intramolecular Nitro Amination | - | (S)-6-Nitroindoline-2-carboxylic acid | 65.7% | researchgate.net |

| Overall Synthesis from L-phenylalanine | Multi-step | (S)-6-Nitroindoline-2-carboxylic acid | 53% | thieme-connect.com |

Synthesis of Key Derivatives of this compound

Starting from this compound or its precursors, a variety of derivatives can be synthesized through reactions targeting the indole nitrogen or other functional groups. These derivatives are often intermediates for more complex molecules with potential biological activities. research-nexus.net

1-Hydroxyindole Derivatives and 1,3-Dipolar Cycloaddition Reactions

1-Hydroxyindoles are versatile intermediates in organic synthesis. Ethyl 1-hydroxy-2-methyl-6-nitroindole-3-carboxylate can be synthesized and subsequently used in 1,3-dipolar cycloaddition reactions. niscpr.res.in This starting material can be obtained from the hydrogenation of ethyl 3-(2,4-dinitrophenyl)acetylacetate. niscpr.res.in

1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. mdpi.commdpi.com In this context, ethyl 1-allyloxy(propargyloxy)-2-methyl-6-nitroindole-3-carboxylate, derived from the corresponding 1-hydroxyindole, can act as a dipolarophile. research-nexus.netniscpr.res.in Reaction with various 1,3-dipoles like diphenylnitrilimine, p-chlorobenzonitrile oxide, or benzyl (B1604629) azide (B81097) in a one-pot approach leads to the formation of novel tri-heterocyclic systems, such as ethyl 1-pyrazolyl, isoxazolyl, and 1',2',3'-triazolylmethoxy-2-methyl-6-nitroindole-3-carboxylates. research-nexus.netniscpr.res.in These reactions are often regioselective. niscpr.res.in

| Dipolarophile | 1,3-Dipole | Product Type | Reference |

| Ethyl 1-allyloxy-2-methyl-6-nitroindole-3-carboxylate | Diphenylnitrilimine | Pyrazolylmethoxy-indole derivative | research-nexus.netniscpr.res.in |

| Ethyl 1-propargyloxy-2-methyl-6-nitroindole-3-carboxylate | p-Chlorobenzonitrile oxide | Isoxazolylmethoxy-indole derivative | research-nexus.netniscpr.res.in |

| Ethyl 1-propargyloxy-2-methyl-6-nitroindole-3-carboxylate | Benzyl azide | 1',2',3'-Triazolylmethoxy-indole derivative | research-nexus.netniscpr.res.in |

N-Alkylation and N-Acylation Strategies (e.g., N-methylation of 6-nitroindole with dimethyl carbonate)

Modification of the indole nitrogen through alkylation or acylation is a common strategy to introduce structural diversity.

N-Alkylation : N-methylation of indoles can be achieved using environmentally safer reagents like dimethyl carbonate (DMC). researchgate.netresearchgate.net The reaction of 6-nitroindole with DMC in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 126-130°C) yields 1-methyl-6-nitroindole. google.comgoogle.com This method has been shown to be efficient, providing the product in high yield (96%) and purity (99.5%), and is suitable for large-scale production. researchgate.netgoogle.comgoogle.com The choice of catalyst, such as DABCO or DBU, can influence the reaction mechanism and product distribution when using DMC. researchgate.net

N-Acylation : N-acylation involves the introduction of an acyl group onto the indole nitrogen. This can be achieved using acyl chlorides or anhydrides. google.com For example, N-acylation of 5,7-dinitroindoline (B1308636) can be performed with an acid chloride in the presence of a Lewis acid like aluminum trichloride. unifr.ch N-acyl-nitroindoline derivatives are of interest as they can function as photoactivatable "caged" compounds, releasing carboxylic acids or acting as acylating agents upon photolysis. unifr.chacs.org The synthesis of these N-acyl derivatives can sometimes be challenging due to the reduced nucleophilicity of the indoline nitrogen, especially in the presence of multiple nitro groups. nih.gov

Spiroindoline and Other Fused Heterocyclic Systems Derived from Indolines

The indoline framework, particularly when functionalized with groups like the nitro moiety in this compound, serves as a versatile platform for the synthesis of more complex molecular architectures, including spiroindolines and other fused heterocyclic systems. These structures are of significant interest due to their prevalence in natural products and pharmacologically active compounds. nih.govnih.govmdpi.com The construction of these systems often leverages the reactivity of the indoline core, typically after its conversion to an isatin (B1672199) (indole-2,3-dione) derivative, which possesses two reactive carbonyl groups at the C2 and C3 positions. nih.govijrrjournal.com

One of the most powerful strategies for constructing spiro[indoline-pyrrolidine] systems is the [3+2] cycloaddition reaction. uchicago.edusci-rad.com This reaction typically involves a three-component condensation of an isatin, an α-amino acid, and a suitable dipolarophile. In a catalyst-free approach, isatins react with an α-amino acid and a phenylpropiolic acid ester in refluxing isopropanol. rsc.org This process is believed to proceed through the in-situ formation of an azomethine ylide from the isatin and amino acid, which then undergoes a [3+2] cycloaddition with the alkyne to furnish the spiro[indoline-3,2′-pyrrole] scaffold with high regioselectivity and yields. rsc.org

The versatility of this method allows for the creation of a library of spiro[indoline-3,2′-pyrrole] derivatives by varying the substituents on the isatin ring. rsc.org While direct synthesis from this compound requires its oxidation to the corresponding isatin, the general applicability of the reaction to substituted isatins highlights a viable pathway to its spirocyclic derivatives.

Table 1: Catalyst-Free, Three-Component Synthesis of Spiro[indoline-3,2′-pyrrole] Derivatives rsc.org

| Isatin Derivative | α-Amino Acid | Phenylpropiolic Acid Ester | Product | Yield (%) |

|---|---|---|---|---|

| Isatin | Sarcosine | Methyl phenylpropiolate | 1'-Methyl-5'-phenyl-spiro[indoline-3,2'-pyrrole]-2,4'-dione | 85 |

| 5-Bromo-isatin | Sarcosine | Methyl phenylpropiolate | 5-Bromo-1'-methyl-5'-phenyl-spiro[indoline-3,2'-pyrrole]-2,4'-dione | 89 |

| 5-Nitro-isatin | Sarcosine | Methyl phenylpropiolate | 1'-Methyl-5-nitro-5'-phenyl-spiro[indoline-3,2'-pyrrole]-2,4'-dione | 92 |

| Isatin | L-Proline | Methyl phenylpropiolate | (3S,5'R)-5'-Phenyl-1',2',3',5'-tetrahydro-spiro[indoline-3,2'-pyrrolo[1,2-a]pyrrole]-2,4'-dione | 82 |

Beyond spiro-pyrrolidines, the indoline core is a building block for more elaborate fused heterocyclic systems. Multi-component reactions (MCRs) provide an efficient means to construct such complex scaffolds in a single step. beilstein-journals.org An eco-friendly procedure for synthesizing spiro[indoline-3,11'-pyrazolo[3,4-a]acridine]-2,10'(1'H)-dione derivatives has been developed through a one-pot, three-component condensation. researchgate.net This reaction utilizes 1H-indazol-6-amine, an isatin, and a cyclic 1,3-dione, catalyzed by L-proline in ethanol. researchgate.net This methodology is particularly relevant as it demonstrates the use of a nitro-heterocycle precursor (6-nitro-1H-indazole) which undergoes in-situ reduction to the amine, which then participates in the cyclization, suggesting a direct pathway from nitro-substituted indolines or indazoles to complex fused systems. researchgate.net

The reaction proceeds with operational simplicity and high yields, highlighting its utility in generating molecular diversity. The structure of the final fused product is confirmed through various spectroscopic methods. researchgate.net

Table 2: L-Proline Catalyzed Synthesis of Spiro[indoline-3,11'-pyrazolo[3,4-a]acridine] Derivatives researchgate.net

| Isatin Derivative | 1,3-Dione | Solvent/Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Isatin | 5,5-Dimethylcyclohexane-1,3-dione | EtOH / L-Proline | 3',3'-Dimethyl-1'H-spiro[indoline-3,11'-pyrazolo[3,4-a]acridine]-2,10'(3'H,12'H)-dione | 92 |

| 5-Bromo-isatin | 5,5-Dimethylcyclohexane-1,3-dione | EtOH / L-Proline | 5-Bromo-3',3'-dimethyl-1'H-spiro[indoline-3,11'-pyrazolo[3,4-a]acridine]-2,10'(3'H,12'H)-dione | 90 |

| 5-Nitro-isatin | 5,5-Dimethylcyclohexane-1,3-dione | EtOH / L-Proline | 3',3'-Dimethyl-5-nitro-1'H-spiro[indoline-3,11'-pyrazolo[3,4-a]acridine]-2,10'(3'H,12'H)-dione | 94 |

| Isatin | Cyclohexane-1,3-dione | EtOH / L-Proline | 1'H-Spiro[indoline-3,11'-pyrazolo[3,4-a]acridine]-2,10'(12'H)-dione | 89 |

These synthetic strategies underscore the importance of the indoline scaffold as a precursor to a wide array of spirocyclic and fused heterocyclic compounds. The presence of a nitro group, as in this compound, offers a functional handle that can be transformed (e.g., via reduction to an amine) to facilitate participation in these powerful ring-forming reactions. researchgate.net

Reaction Mechanisms and Reactivity Profiles of 2 Methyl 6 Nitroindoline Scaffolds

Nucleophilic Substitution Reactions

The presence of a strong electron-withdrawing group, such as a nitro group, on the indole (B1671886) ring system fundamentally alters its reactivity, rendering it susceptible to nucleophilic attack. This is in contrast to the typical electrophilic substitution chemistry of the indole nucleus.

The electron-deficient nature of nitroindoles facilitates the addition of nucleophiles. Research on related nitroindole systems demonstrates a pronounced regioselectivity for nucleophilic attack at the C-2 position of the indole core. researchgate.net This is attributed to the ability of the nitro group to stabilize the negative charge developed in the transition state.

A pertinent example is seen with 1-methoxy-6-nitroindole-3-carbaldehyde, a closely related scaffold, which serves as a versatile substrate for nucleophilic substitution. nii.ac.jp It reacts regioselectively at the C-2 position with a wide array of nitrogen, sulfur, and carbon-centered nucleophiles. nii.ac.jp For instance, reactions with pyrrole (B145914), indole, sodium methyl sulfide (B99878) (NaSMe), and N-acetyl-L-cysteine all result in substitution at the C-2 position, displacing the 1-methoxy group. nii.ac.jp This high degree of regioselectivity makes it a reliable method for introducing functionality specifically at the C-2 position of the 6-nitroindole (B147325) framework. nii.ac.jpresearchgate.net

| Nucleophile | Reagent/Conditions | Product (Substitution at C-2 of 1-methoxy-6-nitroindole-3-carbaldehyde) | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrole | - | 2-(Pyrrol-1-yl)-6-nitroindole-3-carbaldehyde | 98 | nii.ac.jp |

| Indole | - | 2-(Indol-1-yl)-6-nitroindole-3-carbaldehyde | 96 | nii.ac.jp |

| Sodium methyl sulfide | NaSMe in DMF | 2-(Methylthio)-6-nitroindole-3-carbaldehyde | 98 | nii.ac.jp |

| N-acetyl-L-cysteine | NaH in DMF | N-acetyl-S-(3-formyl-6-nitroindol-2-yl)-L-cysteine | 73 | nii.ac.jp |

The nucleophilic substitution observed on the nitroindole nucleus proceeds via a well-established addition-elimination mechanism (SNAr). f-cdn.comlibretexts.org This is a two-step process. f-cdn.com

Addition Step: The reaction is initiated by the nucleophilic attack on the electron-deficient carbon atom (C-2) of the indole ring. This forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex, where the negative charge is delocalized over the aromatic system and onto the electron-withdrawing nitro group. mdpi.com

Elimination Step: The aromaticity of the indole ring is restored in the second step through the departure of a leaving group from the C-2 position. savemyexams.com

The regioselective nucleophilic substitution at the C-2 position of nitroindoles is a powerful tool for the synthesis of poly-substituted indole derivatives. By starting with a scaffold like 6-nitroindole, which already has substitution on both the benzene (B151609) and pyrrole rings, this methodology allows for the precise introduction of a third functional group at a specific location.

The reactions of 1-methoxy-6-nitroindole-3-carbaldehyde demonstrate the direct synthesis of 2,3,6-trisubstituted indoles. nii.ac.jp This approach provides a strategic pathway to complex indole structures that are of interest in medicinal chemistry and materials science. The ability to introduce diverse functionalities, including different amino acids and sulfur-containing groups, highlights the versatility of this method. nii.ac.jp This synthetic strategy complements other methods for creating polysubstituted indoles, such as those starting from substituted nitroarenes and employing sigmatropic rearrangements or metal-catalyzed cyclizations. mdpi.comd-nb.info

Elucidation of Addition-Elimination Mechanisms

Cycloaddition Reactions and Their Regioselectivity

The electron-deficient C2-C3 double bond in nitroindoles makes them excellent partners in various cycloaddition reactions, a reactivity profile that is central to dearomatization strategies for building complex heterocyclic systems.

Nitroindoles, particularly 3-nitroindoles, have been shown to be effective dipolarophiles in [3+2] cycloaddition reactions. scispace.com These dearomative reactions provide access to densely functionalized indoline (B122111) cores, such as pyrrolo[2,3-b]indolines and cyclopenta[b]indolines. rsc.orgacs.org The reaction involves the combination of the nitroindole with a 1,3-dipole.

Various 1,3-dipoles have been successfully employed, including:

Azomethine ylides: Catalytic, enantioselective [3+2] cycloadditions with azomethine ylides derived from alanine (B10760859) imino esters yield exo'-pyrroloindoline cycloadducts with high diastereoselectivity. rsc.org

Propargylic nucleophiles: A copper(I)-catalyzed dearomative [3+2] cycloaddition with propargylic nucleophiles provides a straightforward route to a wide variety of cyclopenta[b]indolines. scispace.com

Fumaric acid amide esters: In a base-controlled dearomative [3+2] cycloaddition, 3-nitroindoles react with these esters to form diverse functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org

These reactions are highly regioselective, with the dipole adding across the C2-C3 bond of the indole.

| Indole Derivative | 1,3-Dipole / Partner | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| 3-Nitroindoles | Fumaric acid amide esters | Base-controlled (e.g., DBU, Cs₂CO₃) | Pyrrolo[2,3-b]indoline | rsc.org |

| 3-Nitroindoles | 2-Vinylcyclopropane-1,1-dicarboxylates | Pd(0) catalyst | Cyclopenta[b]indoline | acs.org |

| 3-Nitroindoles | Alanine imino esters (Azomethine ylide precursor) | Cu(OTf)₂ / (R)-Difluorphos | Pyrrolo[2,3-b]indoline | rsc.org |

| N-Tosyl-3-nitroindole | Dimethyl propargylmalonate | Cu(OTf)₂ / PPh₃ | Cyclopenta[b]indoline | scispace.com |

Nitro-substituted aromatic heterocycles, including nitroindoles, can function as electrophiles (dienophiles) in polar Diels-Alder reactions. conicet.gov.ar This reactivity is driven by the electron-withdrawing nature of the nitro group, which lowers the energy of the LUMO of the C2-C3 double bond, facilitating its interaction with the HOMO of a conjugated diene. conicet.gov.arresearchgate.net

| Dienophile (Nitroheterocycle) | Diene | Conditions | Resulting Product Type | Reference |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)-3-nitroindole | Isoprene | 175 °C, 48 h | Mixture of methyl-dihydrocarbazole and methylcarbazole derivatives | conicet.gov.ar |

| 1-Tosyl-3-nitropyrrole | Isoprene | Thermal | Mixture of isomeric indoles and dihydroindoles | conicet.gov.ar |

| 3-Nitroindole | Conjugated dienes | Thermal / High-pressure | Dearomatized cycloadducts | researchgate.net |

1,3-Dipolar Cycloadditions Involving Indoline Derivatives[8],

Intramolecular Rearrangements and Cyclizations (e.g., Baeyer-type condensation)

Intramolecular rearrangements and cyclizations are key strategies in the synthesis of complex heterocyclic structures from simpler precursors. In the context of derivatives of 2-methyl-6-nitroindoline, these reactions can be used to construct fused ring systems.

One notable example is the Baeyer-type condensation, which can occur as a subsequent step after an initial SNH reaction. clockss.org The synthesis of substituted nitroindoles from m-nitroaniline and ketones involves an initial oxidative nucleophilic substitution of hydrogen, followed by an intramolecular Baeyer-type condensation of the resulting ortho-aminonitrobenzyl ketone intermediate. researchgate.net This type of cyclization is a powerful tool for building the indole ring system. clockss.org

While specific examples detailing intramolecular rearrangements of this compound itself are not prevalent in the searched literature, the principles of such reactions on related indole structures are well-established. For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, involves an acid-catalyzed intramolecular cyclization of a phenylhydrazone. niscpr.res.in

Reactivity of Specific Functional Groups within this compound Derivatives (e.g., amino and hydroxy groups)

The functional groups present on the this compound scaffold, particularly those introduced through transformations like the reduction of the nitro group, exhibit their own characteristic reactivity.

Amino Group Reactivity:

The 6-amino-2-methylindoline derivative, obtained from the reduction of this compound, possesses a nucleophilic amino group that can participate in a variety of reactions. This amino group can undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide range of substituents. For example, the amino group can be acylated with acid chlorides or anhydrides to form amides.

Hydroxy Group Reactivity:

In derivatives of this compound that contain a hydroxyl group, this functional group can also be a site for further modification. Alkylation of hydroxyindoles is a common reaction, often carried out using alkyl halides in the presence of a base. For example, ethyl 1-hydroxy-2-methyl-6-nitroindole-3-carboxylate has been shown to undergo O-alkylation. The hydroxyl group can also be acylated to form esters.

The reactivity of these functional groups is crucial for the synthesis of diverse libraries of this compound derivatives with potential applications in various fields of chemistry. The interplay between the reactivity of the core indoline scaffold and its substituents allows for the creation of a wide array of complex molecules.

Theoretical and Computational Investigations of 2 Methyl 6 Nitroindoline and Analogs

Quantum Chemical Methodologies

Quantum chemical methods are powerful tools for elucidating the electronic structure, properties, and reactivity of molecules. These computational techniques provide insights that complement experimental findings and guide the design of new chemical entities. In the study of 2-Methyl-6-nitroindoline and its analogs, several key quantum chemical methodologies are employed.

Density Functional Theory (DFT) for Molecular Structure and Energetics

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of many-electron systems in chemistry and physics. researchgate.netaps.org It is based on the principle that the energy of a system is a functional of the electron density, which simplifies the complexity of the many-electron wavefunction. researchgate.netaps.org DFT calculations are widely used to determine optimized molecular geometries, energies, and other electronic properties. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectra

To investigate the electronic excited states and predict absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comrutgers.edupsu.edu TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic transition energies and oscillator strengths. rutgers.eduarxiv.org These calculations provide a theoretical basis for interpreting experimental UV-Vis absorption spectra. mdpi.comresearchgate.net

For molecules like this compound, TD-DFT calculations, often performed using functionals like CAM-B3LYP, can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions (e.g., π→π*). mdpi.comresearchgate.net This information is vital for understanding the molecule's color and its interactions with light. researchgate.net The choice of functional and basis set is critical for achieving accurate predictions that correlate well with experimental data. mdpi.com

Ab Initio Calculations for Conformational Analysis and Structural Stability

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. smu.edu These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a rigorous approach to studying molecular systems. nih.govuni-mainz.de

For this compound and its analogs, ab initio calculations are instrumental in performing detailed conformational analyses. irb.hrcsic.es By systematically exploring the potential energy surface, these methods can identify all stable conformers and the transition states that connect them. researchgate.netsmu.edu This analysis reveals the relative energies of different conformations and the energy barriers to rotation around single bonds, which is crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium. nih.govcsic.es While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties and serve as a benchmark for other computational techniques. nih.gov

Analysis of Electronic Structure and Reactivity Indices

The electronic structure of a molecule governs its chemical behavior. By analyzing various electronic parameters and reactivity indices derived from quantum chemical calculations, it is possible to predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. imist.ma

For this compound, FMO analysis helps in understanding its reactivity in various chemical reactions. imist.ma The energies and spatial distributions of the HOMO and LUMO can pinpoint the most likely sites for nucleophilic and electrophilic attack. researchgate.net This theoretical framework is particularly useful for predicting the outcomes of pericyclic reactions, such as cycloadditions, and for rationalizing observed regioselectivity and stereoselectivity. wikipedia.orgfiveable.me

Exploration of Electrophilicity Index, Electronegativity, Chemical Potential, and Chemical Hardness/Softness

Conceptual DFT provides a set of global reactivity indices that quantify the reactivity of a molecule as a whole. mdpi.com These indices are calculated from the energies of the frontier orbitals (HOMO and LUMO) or the total electronic energy. dergipark.org.trresearchgate.net

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential. imist.madergipark.org.tr

Chemical Potential (μ) : Related to the escaping tendency of electrons from a system. It is approximated as the average of the HOMO and LUMO energies. imist.madergipark.org.tr

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO energy gap. A harder molecule is less reactive. imist.madergipark.org.tr

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1/2η). A softer molecule is more reactive. dergipark.org.trresearchgate.net

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η. A higher electrophilicity index indicates a better electrophile. mdpi.comdergipark.org.trresearchgate.net

These reactivity indices provide a quantitative scale to compare the reactivity of this compound with other molecules and to predict its behavior in chemical reactions. researchgate.netimist.ma For instance, a high electrophilicity index would suggest that the molecule is a strong electrophile, readily reacting with nucleophiles. imist.mamdpi.com

Interactive Table of Calculated Quantum Chemical Parameters for Aromatic Compounds This table presents theoretical values for various quantum chemical parameters calculated for related aromatic compounds using DFT at the B3LYP/6-311G(d,p) level. These values provide a comparative basis for understanding the electronic properties of substituted aromatic systems.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| p-Nitrophenol | -7.3488 | -2.9892 | 4.3596 | 5.169 | 4.359 | 3.064 |

| p-Methylphenol | -6.0800 | -0.2771 | 5.8029 | 3.178 | 5.802 | 0.870 |

| p-Aminophenol | -6.2035 | -0.2768 | 5.9267 | 3.2401 | 5.926 | 0.8857 |

| Data sourced from a theoretical study on substituted phenols. imist.ma |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is calculated based on the molecule's total electron density and provides a map of the electrostatic potential on the electron density surface. wolfram.comresearchgate.net This map is crucial for understanding a molecule's reactivity, as it helps to predict sites for electrophilic and nucleophilic attacks, as well as hydrogen-bonding interactions. researchgate.net

The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. These areas correspond to regions of high electron density, often associated with lone pairs of electronegative atoms. Conversely, regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue, indicating an electron-deficient area. Green areas represent regions with a near-zero or neutral potential. wolfram.comresearchgate.net

For this compound, an MEP analysis would highlight the strong influence of the nitro (NO₂) group. The oxygen atoms of the nitro group would be characterized by an intense red color, indicating a region of high electron density and the most negative potential. This makes the nitro group a primary site for electrophilic interactions. The aromatic ring would exhibit a more complex potential distribution, influenced by the electron-withdrawing nitro group and the electron-donating effects of the amine and methyl groups. The hydrogen atom on the indoline (B122111) nitrogen would show a region of positive potential (blue), identifying it as a potential hydrogen bond donor site.

While specific MEP map images for this compound are not available, the principles of MEP analysis allow for a clear prediction of its reactive sites based on its functional groups.

Solvent Effects in Computational Studies (e.g., Polarizable Continuum Models)

Computational studies of molecules, especially polar ones like this compound, must account for the influence of the solvent, as solute-solvent interactions can significantly alter molecular properties and reactivity. researchgate.net A widely used and cost-effective method for this is the Polarizable Continuum Model (PCM). researchgate.netrsc.org

In PCM, the solvent is not treated as individual molecules but as a continuous, structureless medium with a defined dielectric constant (ε). faccts.de The solute molecule is placed within a cavity carved out of this dielectric continuum. The charge distribution of the solute polarizes the surrounding solvent continuum, which in turn creates a reaction field that interacts with the solute. This mutual polarization is solved iteratively until self-consistency is achieved. rsc.orgfaccts.de

Several variations of PCM exist, with the Conductor-like Polarizable Continuum Model (CPCM) being a prominent example. faccts.denih.gov The CPCM method treats the solvent as a conductor-like polarizable continuum, defined by its dielectric constant and refractive index. faccts.de Another advanced model is the SMD (Solvation Model based on Density) model, which improves upon CPCM by using the full solute electron density to compute cavity-dispersion contributions. faccts.de These models calculate the free energy of solvation, which includes electrostatic contributions and non-electrostatic terms such as cavitation energy (the energy required to create the cavity in the solvent). uni-muenchen.de

The choice of solvent in the model is critical and is defined by its properties. Below is a table of common solvents used in PCM calculations and their respective dielectric constants.

| Solvent | Dielectric Constant (ε) |

| Water | 78.39 |

| Dimethyl Sulfoxide (DMSO) | 46.70 |

| Acetonitrile | 37.50 |

| Methanol (B129727) | 32.70 |

| Acetone | 20.70 |

| Dichloromethane | 8.93 |

| Chloroform | 4.81 |

| Benzene (B151609) | 2.28 |

| Cyclohexane | 2.02 |

| This table presents a selection of common solvents and their dielectric constants, which are key parameters in Polarizable Continuum Model (PCM) calculations. uni-muenchen.de |

By employing these models, researchers can predict how the properties and reactivity of this compound might change in different chemical environments, providing insights that are crucial for designing experiments and understanding reaction mechanisms in solution.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of nitroindoline (B8506331) derivatives. Studies on analogs, particularly in the field of photochemistry, have revealed detailed reaction pathways, intermediates, and transition states.

| Electrophile | Nucleophilic Attack (Step 1) | Deprotonation Step (Step 2) | Overall Reaction |

|---|---|---|---|

| Nitronic anhydride (B1165640) 6 | -1.2 | -34.9 | -36.1 |

| N-acyl-7-nitroindoline 3 | 15.4 | -46.7 | -31.3 |

Data sourced from a semiempirical AMPAC study on the photoreactivity of N-acetyl-7-nitroindolines. The data demonstrates that nucleophilic attack is thermodynamically more favored to proceed via the nitronic anhydride intermediate. researchtrends.net

Further detailed investigations using Density Functional Theory (DFT) on the photouncaging of 1-Acyl-7-nitroindoline (an analog) have uncovered competition between two primary reaction pathways after excitation. chemrxiv.org These are the Migration Pathway (MP) and the Cyclization Pathway (CP-C). chemrxiv.org The migration pathway involves a single step to form the nitronic anhydride, characterized as a combined Norrish Type I and a novel 1,6-nitro-acyl Norrish Type II mechanism. chemrxiv.org The cyclization pathway proceeds through a two-step process involving the formation and subsequent opening of a cyclic intermediate. chemrxiv.org

| Reaction Pathway | Overall Energy Required |

|---|---|

| Cyclization Pathway (CP-C) | 4.8 |

| Migration Pathway (MP) | 5.7 |

This table, based on DFT calculations, compares the energy barriers for the two competing photouncaging mechanisms for a mononitroindoline analog (MNI-Ac), showing they are energetically competitive. chemrxiv.org

These computational studies are essential for understanding the fundamental reactivity of the nitroindoline scaffold, providing a molecular-level picture of reaction coordinates and energy landscapes that guide the development and application of these compounds. mit.edusumitomo-chem.co.jp

Advanced Research Applications in Organic Synthesis and Medicinal Chemistry

2-Methyl-6-nitroindoline as a Versatile Synthetic Intermediate

The strategic placement of the methyl and nitro groups on the indoline (B122111) ring system endows this compound with a unique reactivity profile, making it a highly sought-after intermediate in synthetic organic chemistry.

Building Blocks for Complex Heterocyclic Architectures

This compound serves as a foundational element for the synthesis of more intricate heterocyclic systems. The nitro group can be readily transformed into other functional groups, such as amines, which then allows for a variety of cyclization reactions to form fused or spirocyclic structures. For instance, the reduction of the nitro group to an amine, followed by reactions with appropriate dicarbonyl compounds or their equivalents, can lead to the formation of polycyclic indole (B1671886) alkaloids. The presence of the methyl group at the 2-position can influence the regioselectivity of these cyclization reactions and can be a key stereochemical determinant in the final product. The development of palladium-catalyzed one-pot synthetic methods has enabled the efficient construction of complex heterocyclic structures. nih.gov The versatility of this intermediate is further highlighted by its use in the synthesis of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives through base-promoted three-component reactions. beilstein-journals.org

Precursors to Natural Products and Bioactive Compounds

The indoline skeleton is a core component of many natural products with significant biological activity. nih.govresearchgate.net this compound is a valuable precursor for the total synthesis of such compounds. For example, the synthesis of (S)-6-nitroindoline-2-carboxylic acid, a substructure found in numerous biologically active natural products, can be achieved from the nitration of L-phenylalanine. researchgate.net The nitro group can be carried through several synthetic steps and then reduced at a late stage to introduce an amino group, which is often a key feature for biological activity or for further derivatization. The ability to selectively functionalize the indoline ring, guided by the existing substituents, allows for the efficient construction of complex target molecules.

Role in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, are a powerful tool for generating chemical diversity. Indole derivatives are frequently employed in MCRs to create a wide array of heterocyclic compounds. umich.edursc.org this compound, with its reactive sites, can participate in various MCRs. For example, the amine generated from the reduction of the nitro group can act as one of the components in Ugi or Passerini reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials, leading to the generation of libraries of compounds with diverse substitution patterns around the indoline core. This diversity is crucial for the discovery of new bioactive molecules. The use of MCRs provides a pathway to novel spiro[indoline-3,2′-pyrrolizines] and spiro[indoline-3,3′-pyrrolidines]. rsc.org

Development of Related Reagents in Organic Synthesis (e.g., 2-Methyl-6-nitrobenzoic anhydride (B1165640), Shiina Reagent)

The principles of reactivity derived from substituted aromatic compounds like this compound have inspired the development of novel reagents for organic synthesis. A prominent example is 2-Methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent. wikipedia.orgtcichemicals.com This reagent, developed by Professor Isamu Shiina, is a powerful condensing agent for esterification and macrolactonization reactions. wikipedia.orgorganic-chemistry.orgresearchgate.net It is particularly effective for the formation of medium and large-sized lactone rings from hydroxycarboxylic acids, a challenging transformation in organic synthesis. researchgate.net The steric hindrance provided by the methyl group and the electron-withdrawing nature of the nitro group in the parent benzoic acid contribute to the high reactivity of the anhydride. The Shiina reagent has been successfully applied in the total synthesis of complex natural products. researchgate.net

| Reagent | Common Name | Key Application |

| 2-Methyl-6-nitrobenzoic anhydride | Shiina Reagent | Esterification, Macrolactonization |

Indoline-Based Scaffolds in Medicinal Chemistry Research

The indoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.comresearchgate.net The exploration of indoline derivatives continues to be an active area of research for the development of new therapeutic agents. nih.gov

Exploration of Indoline Derivatives as Potential Drug Candidates

The structural and electronic properties of the indoline ring system make it an ideal scaffold for the design of enzyme inhibitors and receptor modulators. researchgate.net The nitro group of this compound can act as a hydrogen bond acceptor and its reduction to an amine provides a key site for interaction with biological targets. The methyl group can provide steric bulk and influence the conformational preferences of the molecule, which can be critical for achieving high binding affinity and selectivity. Researchers have synthesized and evaluated numerous indoline derivatives for a variety of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. nih.govnih.govmdpi.com The ability to readily modify the indoline core allows for the optimization of pharmacological properties, leading to the identification of promising drug candidates.

| Compound Class | Therapeutic Area |

| Indole-based compounds | Cancer, Infectious Diseases, Inflammation, Metabolic Disorders, Neurodegenerative Diseases |

| Indole derivatives | Tuberculosis, Viral Infections |

Structure-Activity Relationship (SAR) Studies for Biological Targets

The unique structural scaffold of this compound has served as a foundational element for the development of various biologically active compounds. Researchers have systematically modified this core structure to probe its interactions with different biological targets, leading to valuable insights into the structure-activity relationships (SAR) that govern its efficacy and selectivity. These studies are crucial in medicinal chemistry for optimizing lead compounds into potent and specific therapeutic agents.

Influence of Nitro and Methyl Group Positioning on Mutagenic Activity

Early investigations into the biological effects of nitro-substituted heterocyclic compounds, including indoline derivatives, focused on their mutagenic potential. A study exploring the mutagenic activities of various nitro and methyl-nitro derivatives of indoline and other related heterocycles in Salmonella typhimurium revealed critical SAR insights. The position of the nitro group on the indoline ring was found to be a key determinant of mutagenic activity. Specifically, a nitro group at the C6 position, as seen in 6-nitroindoline (B33760) derivatives, generally resulted in measurable mutagenic activity. In contrast, nitro groups at the C4 or C7 positions led to weakly or non-mutagenic compounds. nih.gov

SAR at Melatoninergic Receptors

The this compound scaffold has been explored for its potential to modulate melatoninergic receptors (MT1, MT2, and MT3), which are involved in regulating circadian rhythms and other physiological processes. In a study focused on synthesizing nitroindole derivatives as ligands for these receptors, the position of the nitro group was again a significant factor in determining binding affinity and selectivity. nih.gov

When the indole nucleus of melatonin, a natural ligand for these receptors, was substituted with a nitro group, distinct binding profiles emerged. Notably, analogues with a nitro group at the 6-position demonstrated a loss of affinity for the MT3 receptor subtype while retaining good affinity for the MT1 and MT2 receptors. nih.gov This finding highlights a critical SAR principle for this class of compounds: the 6-nitro substitution can be leveraged to achieve selectivity for MT1/MT2 receptors over the MT3 subtype.

| Compound/Analog | Substitution | MT1 Affinity | MT2 Affinity | MT3 Affinity |

| 6-Nitroindole (B147325) Analog | 6-Nitro | Good | Good | Lost |

| 4-Nitroindole Analog | 4-Nitro | Low | Low | High |

| 7-Nitroindole Analog | 7-Nitro | Good | Good | Lost |

Derivatives as DNA Minor Groove Alkylating Agents

The 6-nitroindoline moiety has been a key component in the synthesis of DNA alkylating agents. In one study, a series of 6-amino-seco-cyclopropylindole (seco-CI) compounds were prepared from a 1-(tert-butyloxycarbonyl)-3-(chloromethyl)-6-nitroindoline precursor. The subsequent reduction of the nitro group to an amine was a crucial step in creating the final cytotoxic agents. acs.org

The SAR studies on these compounds, which are designed to bind to the minor groove of DNA, revealed several important factors influencing their cytotoxicity. The nature of the side chain attached to the indoline core played a significant role. For instance, a trimethoxyindole side chain resulted in a moderately potent cytotoxin. Interestingly, a single 5-methoxy group on the indole minor groove binding unit was sufficient to maintain this potency. Furthermore, the introduction of dimethylaminoethoxy substituents led to analogues with retained cytotoxicity and improved aqueous solubility, a desirable property for drug development. acs.org

| Derivative Type | Side Chain Variation | Cytotoxicity |

| Parent seco-CI | Trimethoxyindole | Moderate |

| Analog 1 | 5-Methoxyindole | Maintained Potency |

| Analog 2 | Dimethylaminoethoxy-substituted | Retained Potency, Increased Solubility |

Insights from Related Nitroindole Scaffolds as Enzyme Inhibitors

While not directly focused on this compound, SAR studies on closely related structures can provide valuable predictive insights. For example, research on 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in type 2 diabetes, has generated relevant SAR data. researchgate.net

Investigation of Biological Activities and Mechanisms of Action for Indoline Nitro Compounds

Antimicrobial Research

Antibacterial Properties and Proposed Mechanisms of Action (e.g., DNA binding via reduced nitro species)

Indoline (B122111) derivatives, particularly those containing a nitro group, have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The presence and position of the nitro group on the indoline scaffold can significantly influence the compound's antimicrobial efficacy. researchgate.net For instance, some 5-nitroindoline (B147364) derivatives have shown considerable inhibitory effects against various bacterial strains. researchgate.net

The proposed mechanism of action for many nitroaromatic compounds, including nitroindolines, involves the reduction of the nitro group within the bacterial cell. This reduction process can lead to the formation of reactive nitro species, such as nitroso and hydroxylamino derivatives. These reactive intermediates are capable of interacting with and damaging critical cellular macromolecules, including DNA, which can disrupt cellular processes and lead to bacterial cell death.

Studies on related nitro-containing heterocyclic compounds have further elucidated this mechanism. For example, the antibacterial activity of flavonoids is often attributed to mechanisms such as the inhibition of nucleic acid synthesis and the disruption of cytoplasmic membrane function. nih.gov Similarly, polyphenols can exert their antibacterial effects by inhibiting key enzymes like DNA gyrase, which is essential for bacterial DNA replication. mdpi.com While direct evidence for 2-Methyl-6-nitroindoline is limited in the provided search results, the established activities of related nitroindoline (B8506331) and nitroaromatic compounds suggest a similar mode of action involving reductive activation of the nitro group and subsequent interaction with bacterial DNA.

Antifungal Activities

Nitroindoline derivatives have also been investigated for their potential as antifungal agents. researchgate.netresearchgate.netnih.gov Research has shown that certain indoline-based compounds exhibit significant activity against various fungal strains. researchgate.netresearchgate.netacs.org For instance, indolinedione–coumarin molecular hybrids have been synthesized and evaluated for their antifungal potential against several fungal species, including Candida albicans, Alternaria mali, Penicillium sp., and Fusarium oxysporum. acs.org

The structure of these compounds plays a crucial role in their antifungal efficacy. For example, in a series of indolinedione–coumarin hybrids, the length of the carbon chain between the indolinedione and triazole moieties was found to significantly affect the antifungal potential. acs.org Some of these synthesized hybrids demonstrated potent activity, with minimum inhibitory concentration (MIC) values comparable to the clinically used antifungal drug fluconazole (B54011) against certain fungal strains. acs.org Similarly, other studies have reported that certain 5-nitroindoline derivatives show good activity against various fungal strains. researchgate.net The antifungal mechanism of these compounds may involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane, similar to the mechanisms proposed for other antimicrobial heterocyclic compounds. nih.gov

Antitubercular Activity Research

The search for new and effective treatments for tuberculosis has led to the investigation of various nitro-containing compounds, including derivatives of indoline. researchgate.net Several studies have highlighted the potential of nitroindoline and related structures in combating Mycobacterium tuberculosis. researchgate.netnih.govoatext.com For example, a series of N-alkyl nitrobenzamides, which can be considered structural simplifications of known antitubercular agents, have shown promising activity. nih.gov

The mechanism of action for many nitro-containing antitubercular drugs, such as the nitroimidazole PA-824, involves the reduction of the nitro group by a bacterial enzyme. nih.gov This process is often dependent on the coenzyme F420, which is present in mycobacteria. The reduction leads to the formation of reactive nitrogen species that are toxic to the bacterial cell. It is believed that a nitroreductase enzyme, such as Rv3547 in M. tuberculosis, mediates this reduction. nih.gov Mutants of M. tuberculosis that are deficient in this enzyme or in the biosynthesis of coenzyme F420 show resistance to these nitro-containing drugs. nih.gov While specific research on this compound's antitubercular activity is not detailed in the provided results, the established activity of related nitro compounds suggests that it could potentially act through a similar reductive activation pathway. nih.govnih.gov

Anti-inflammatory Research (e.g., Dual 5-LOX/sEH Inhibitors)

Indoline and nitro-containing compounds have been explored for their anti-inflammatory properties. nrct.go.thmdpi.comnih.gov Research has shown that certain derivatives can inhibit key mediators of the inflammatory response. For instance, some ruthenium-based complexes have been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the expression of enzymes like COX-2. mdpi.com

In the context of nitro-containing compounds, capsaicin (B1668287) derivatives bearing a nitroindole moiety have demonstrated enhanced anti-inflammatory activity. nrct.go.th These compounds were found to significantly inhibit the production of TNF-α. nrct.go.th The proposed mechanism for this enhanced activity involves the promotion of binding to the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in inflammation, through π-π stacking interactions provided by the nitroindole group. nrct.go.th Another study on 2-substituted 1-methyl-5-nitroindazolinones showed that these compounds could reduce inflammation by inhibiting leukocyte migration and the production of inflammatory mediators like nitric oxide (NO) and COX-2. nih.gov While the specific action of this compound as a dual 5-LOX/sEH inhibitor is not explicitly detailed, the anti-inflammatory potential of related nitro-indolic structures is evident from these studies.

Table 1: Anti-inflammatory Activity of Nitro-Containing Compounds

| Compound/Derivative | Target/Assay | Key Findings | Reference |

| Capsaicin derivatives with nitroindole | TNF-α production | Significant reduction in TNF-α, potentially through enhanced TRPV1 binding. nrct.go.th | nrct.go.th |

| 2-substituted 1-methyl-5-nitroindazolinones | Leukocyte migration, ear edema | Reduced inflammation, inhibition of NO and COX-2 production. nih.gov | nih.gov |

| Ruthenium-based complexes | IL-6, TNF-α, COX-2 production | Inhibition of pro-inflammatory cytokines and enzyme expression. mdpi.com | mdpi.com |

Antioxidant Activity Studies

Several studies have investigated the antioxidant potential of indoline derivatives and other nitro-containing compounds. researchgate.netsmolecule.commdpi.comnih.govmdpi.com The antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.netmdpi.comnih.gov

For instance, a study on various indoline derivatives reported that most of the synthesized compounds showed very good antioxidant activity in the DPPH assay. researchgate.net Similarly, research on hydrazinecarbothioamide and 1,2,4-triazole (B32235) derivatives has also demonstrated significant free radical scavenging capabilities. mdpi.com The mechanism of antioxidant action for many of these compounds involves their ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov

While specific data on the antioxidant activity of this compound is not available in the provided search results, related compounds like Methyl 6-nitro-1H-indole-2-carboxylate have been suggested to possess free radical scavenging activity, which contributes to their antioxidant properties. smolecule.com The presence of the indoline core and the nitro group may influence the compound's ability to act as an antioxidant.

Table 2: Antioxidant Activity of Indoline and Related Derivatives

| Compound/Derivative | Assay | Result | Reference |

| Indoline derivatives | DPPH assay | Most compounds showed very good activity. researchgate.net | researchgate.net |

| Hydrazinecarbothioamides | DPPH assay | Excellent antioxidant activity. mdpi.com | mdpi.com |

| 1,2,4-triazole-3-thiones | DPPH assay | Good antioxidant activity. mdpi.com | mdpi.com |

| Methyl 6-nitro-1H-indole-2-carboxylate | - | Suggested to possess free radical scavenging activity. smolecule.com | smolecule.com |

Vasodilatory Research (e.g., Nitric Oxide Donor Potential)

The potential for nitro-containing compounds to act as vasodilators is often linked to their ability to release nitric oxide (NO), a key signaling molecule in the cardiovascular system that promotes the relaxation of blood vessels. While direct research on the vasodilatory effects of this compound is not explicitly detailed in the provided search results, the anti-inflammatory research on related compounds provides some insight.

For example, studies on certain ruthenium-based complexes have shown that they can interfere with NO-related inflammatory pathways. mdpi.com Additionally, some 2-substituted 1-methyl-5-nitroindazolinones have been found to inhibit the production of NO in inflammatory models. nih.gov This suggests that the nitro-group in these molecules can interact with the nitric oxide signaling pathway, although in these specific cases, it was an inhibitory effect in an inflammatory context rather than a direct vasodilatory action. The potential for a nitroindoline compound to act as an NO donor would likely depend on its specific chemical structure and its metabolic fate in the body.

Indole (B1671886) and Indoline Mimicry in Enzyme Interactions

The structural similarity of the indoline nucleus to the indole moiety found in tryptophan and other endogenous signaling molecules allows indoline derivatives to function as mimics in various biological systems. This mimicry enables them to interact with enzymes that naturally bind indole-containing substrates. The presence of substituents, such as a methyl group at the 2-position and a nitro group at the 6-position on the indoline ring, as seen in this compound, significantly influences the electronic properties and steric profile of the molecule. These modifications can modulate the binding affinity and inhibitory potential of the compound towards specific enzymatic targets. While direct and extensive research on the enzymatic interactions of this compound is not widely documented, the behavior of closely related compounds and the known metabolic pathways for indolines provide a strong basis for understanding its potential biological activities.

A crucial aspect of the biological action of indoline compounds is their potential to be metabolized to their corresponding indole derivatives. Studies on the metabolism of indoline have shown that it can be aromatized by cytochrome P450 (P450) enzymes to yield indole through a novel dehydrogenation pathway. researchgate.net This enzymatic conversion is significant because the resulting indole may possess different biological activities and potencies compared to the parent indoline. Research has demonstrated that substituted indolines, including 6-nitroindoline (B33760), are substrates for this P450-catalyzed dehydrogenation. psu.edu This suggests that this compound is likely also a substrate for P450 enzymes, undergoing in vivo conversion to 2-Methyl-6-nitro-1H-indole. Consequently, the biological effects observed could be attributed to the parent indoline, its indole metabolite, or a combination of both.

The corresponding indole, 2-Methyl-6-nitro-1H-indole, has been identified as a potent and selective inhibitor of thromboxane (B8750289) A2 synthase. cymitquimica.com This enzyme is critical in the biosynthesis of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. nih.govwikipedia.org By inhibiting this enzyme, 2-Methyl-6-nitro-1H-indole can effectively reduce the production of thromboxane A2, leading to antiplatelet effects. cymitquimica.com The mechanism likely involves the indole scaffold mimicking the substrate, prostaglandin (B15479496) H2, allowing it to bind to the enzyme's active site. The methyl and nitro substituents would then play a key role in the binding affinity and inhibitory action.

Furthermore, 2-Methyl-6-nitro-1H-indole has demonstrated inhibitory activity against proteases from human sources, such as chymotrypsin (B1334515) and trypsin. cymitquimica.com These serine proteases have diverse physiological roles, and their inhibition can have significant therapeutic implications. frontiersin.orgcarlroth.com The indole nucleus can interact with the active sites of these enzymes, and again, the specific substitutions will dictate the potency and selectivity of inhibition.

Given that this compound can be converted to 2-Methyl-6-nitro-1H-indole, it is plausible that it functions as a prodrug, with its biological activity being mediated through its indole metabolite. However, the indoline form itself may possess distinct enzyme inhibitory properties. For instance, other indoline derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.govnih.govfrontiersin.org The saturated five-membered ring of the indoline structure allows for a different three-dimensional conformation compared to the planar indole ring, which could lead to differential binding at certain enzyme active sites.

The electron-withdrawing nature of the nitro group at the 6-position of the indoline ring can significantly influence the molecule's interaction with enzyme active sites. This is a key consideration in structure-activity relationship (SAR) studies of enzyme inhibitors. mdpi.comnih.gov While specific SAR studies for this compound are not available, research on related nitroindole derivatives provides valuable insights.

Table 1: Reported Enzymatic Activities of Related Indole Compounds

| Compound Name | Enzyme Target | Reported Activity |

| 2-Methyl-6-nitro-1H-indole | Thromboxane A2 synthase | Potent and selective inhibitor cymitquimica.com |

| 2-Methyl-6-nitro-1H-indole | Human Proteases (Chymotrypsin, Trypsin) | Inhibitory activity observed cymitquimica.com |

| 6-Nitroindoline | Cytochrome P450 | Substrate for dehydrogenation to 6-nitroindole (B147325) psu.edu |

Spectroscopic and Structural Characterization in Advanced Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification of 2-Methyl-6-nitroindoline relies on a combination of spectroscopic methods, each providing unique insights into the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl group, the aliphatic protons on the five-membered ring, and the aromatic protons on the benzene (B151609) ring. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the connectivity and relative number of protons.

¹³C NMR: The ¹³C NMR spectrum would provide evidence for each of the nine unique carbon atoms in the structure, including the aliphatic carbons of the pyrrolidine (B122466) ring, the aromatic carbons, and the methyl group carbon. researchgate.netzenodo.org

Despite the theoretical expectation of characteristic spectra, specific experimental ¹H and ¹³C NMR data for this compound, including chemical shifts (δ) and coupling constants (J), are not available in the surveyed scientific literature.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₀N₂O₂. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are powerful for analyzing various molecules.

Detailed experimental mass spectrometry data or published spectra for this compound could not be located in the reviewed literature.

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching of the secondary amine in the indoline (B122111) ring.

Asymmetric and symmetric stretching of the nitro (NO₂) group.

C-H stretching from the aromatic and aliphatic portions of the molecule.

C=C stretching of the aromatic ring.

A definitive FT-IR spectrum with specific wavenumbers (cm⁻¹) for this compound is not documented in the available literature.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro-substituted aromatic ring in this compound is expected to result in characteristic absorption maxima (λmax) in the UV-visible range.

Fluorescence spectroscopy measures the emission of light from a substance after absorbing light. Many nitroaromatic compounds exhibit weak or no fluorescence due to quenching processes.

Specific experimental data, including absorption maxima, molar absorptivity coefficients, and fluorescence emission spectra for this compound, are not reported in the surveyed scientific papers.

Electrochemical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are employed to study the redox properties of a compound. The nitro group in this compound is electrochemically active and would be expected to undergo reduction at a specific potential. These methods can determine the reduction potential and provide insight into the reversibility of the electrochemical process.

A search of the scientific literature did not yield any studies reporting the electrochemical characterization of this compound using CV or DPV.

UV-Visible Absorption and Fluorescence Spectroscopy[16],

X-ray Crystallography and Solid-State Characteristics

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous confirmation of its structure and reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or reported in the reviewed literature.

Single Crystal X-ray Diffraction for Molecular Structure Determination

While comprehensive single crystal X-ray diffraction data for this compound is not extensively documented in publicly available literature, the closely related compound, 2-methyl-6-nitroaniline (B18888), has been the subject of such studies. Analysis of 2-methyl-6-nitroaniline reveals crucial structural details that can offer insights into the probable conformation of this compound.

In the crystalline structure of 2-methyl-6-nitroaniline, the molecule is essentially planar, with the nitro group being slightly twisted out of the plane of the benzene ring. The precise bond lengths and angles determined by X-ray diffraction provide a foundational understanding of the electronic and steric effects within the molecule.

Crystallographic Data for 2-methyl-6-nitroaniline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.845(2) |

| b (Å) | 14.321(4) |

| c (Å) | 7.923(2) |

| β (°) | 118.67(3) |

| Volume (ų) | 781.1(4) |

| Z | 4 |

Note: This data represents a typical crystallographic analysis and specific values may vary based on the study.

Polymorphism Studies of Related Compounds (e.g., 2-methyl-6-nitroaniline)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is particularly important in the pharmaceutical and materials science industries.

For organic compounds like 2-methyl-6-nitroaniline, the potential for polymorphism arises from the different ways the molecules can pack in the crystal lattice, often influenced by subtle variations in intermolecular interactions. Research into the polymorphism of 2-methyl-6-nitroaniline has identified different crystalline forms, each with a unique packing arrangement. These studies often involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or pressures) and then analyzing the resulting crystals using techniques such as X-ray diffraction and differential scanning calorimetry.

The identification of polymorphs in compounds structurally similar to this compound underscores the importance of controlling crystallization conditions to obtain a desired solid-state form with specific properties.

Hydrogen Bonding and Supramolecular Interactions in the Solid State